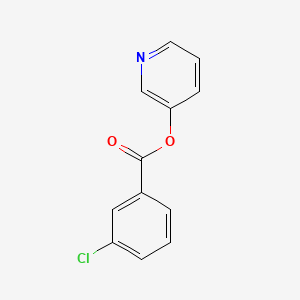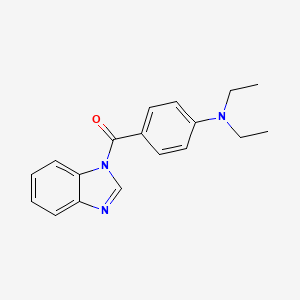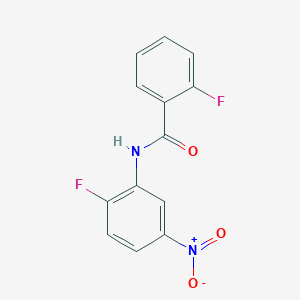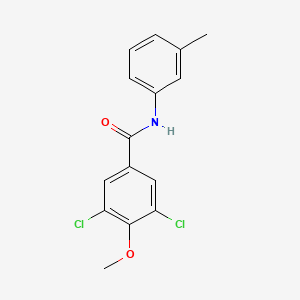![molecular formula C13H13NO6 B5737086 4-[(6-acetyl-1,3-benzodioxol-5-yl)amino]-4-oxobutanoic acid](/img/structure/B5737086.png)
4-[(6-acetyl-1,3-benzodioxol-5-yl)amino]-4-oxobutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(6-acetyl-1,3-benzodioxol-5-yl)amino]-4-oxobutanoic acid, also known as ABDA, is a synthetic compound that has been the subject of scientific research due to its potential use as a therapeutic agent. ABDA is a derivative of the natural compound, L-tryptophan, and has been shown to have a range of biochemical and physiological effects.
作用機序
The mechanism of action of 4-[(6-acetyl-1,3-benzodioxol-5-yl)amino]-4-oxobutanoic acid is not fully understood. However, it has been shown to inhibit the activity of the enzyme indoleamine 2,3-dioxygenase (IDO). IDO is involved in the metabolism of tryptophan and plays a role in immune regulation. Inhibition of IDO by this compound leads to an increase in the levels of tryptophan and its metabolites, which may contribute to the observed biochemical and physiological effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). This compound has also been shown to have anti-cancer effects by inhibiting the proliferation of cancer cells and inducing apoptosis. In addition, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
実験室実験の利点と制限
4-[(6-acetyl-1,3-benzodioxol-5-yl)amino]-4-oxobutanoic acid has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized and purified. This compound is also stable and can be stored for extended periods of time. However, this compound has some limitations for lab experiments. It is a relatively new compound, and there is limited information available on its properties and behavior. In addition, this compound is not widely available, which may limit its use in some labs.
将来の方向性
There are several future directions for research on 4-[(6-acetyl-1,3-benzodioxol-5-yl)amino]-4-oxobutanoic acid. One area of research is the development of new synthetic methods for this compound that are more efficient and cost-effective. Another area of research is the investigation of the mechanism of action of this compound and its effects on the immune system. Further research is also needed to determine the safety and efficacy of this compound in humans, which could lead to its development as a therapeutic agent for the treatment of inflammatory and neurodegenerative disorders.
合成法
4-[(6-acetyl-1,3-benzodioxol-5-yl)amino]-4-oxobutanoic acid can be synthesized using a multi-step process starting from L-tryptophan. The first step involves protecting the carboxylic acid group of L-tryptophan using a suitable protecting group. The protected L-tryptophan is then reacted with 4-bromo-2-butanone to form the intermediate compound. The intermediate is then reacted with 6-acetyl-1,3-benzodioxole-5-amine to form this compound.
科学的研究の応用
4-[(6-acetyl-1,3-benzodioxol-5-yl)amino]-4-oxobutanoic acid has been the subject of scientific research due to its potential use as a therapeutic agent. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects. This compound has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
特性
IUPAC Name |
4-[(6-acetyl-1,3-benzodioxol-5-yl)amino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO6/c1-7(15)8-4-10-11(20-6-19-10)5-9(8)14-12(16)2-3-13(17)18/h4-5H,2-3,6H2,1H3,(H,14,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEOUVOPMAFJEHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1NC(=O)CCC(=O)O)OCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3'-[(diethylamino)carbonyl]-4-biphenylyl acetate](/img/structure/B5737046.png)
![2-[(2-chlorobenzyl)thio]-N-(4-methoxybenzyl)acetamide](/img/structure/B5737052.png)
![2-({[(4-isopropylbenzoyl)amino]carbonothioyl}amino)benzamide](/img/structure/B5737054.png)


![1-[(2-fluorobenzyl)oxy]-1H-1,2,3-benzotriazole](/img/structure/B5737072.png)


![ethyl 2-{[4-(difluoromethoxy)-3-methoxybenzoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5737103.png)


